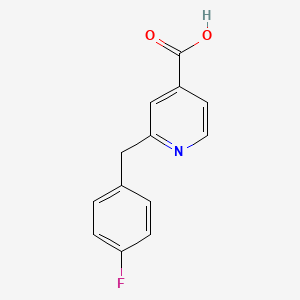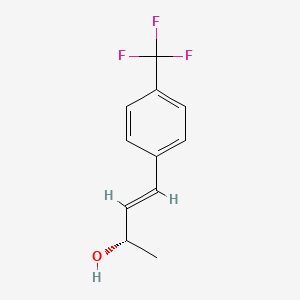![molecular formula C11H15NS B12079848 3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 3-methylphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzyl chloride and azetidine.
Formation of the Sulfanyl Group: The 3-methylbenzyl chloride is reacted with sodium sulfide to form 3-methylbenzyl sulfide.
Azetidine Ring Formation: The 3-methylbenzyl sulfide is then reacted with azetidine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the azetidine ring can interact with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-{[(Phenyl)methyl]sulfanyl}azetidine: Lacks the methyl group on the phenyl ring.
3-{[(4-Methylphenyl)methyl]sulfanyl}azetidine: Has the methyl group in a different position on the phenyl ring.
3-{[(3-Methylphenyl)methyl]sulfanyl}pyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine is unique due to the specific positioning of the methyl group on the phenyl ring and the presence of the azetidine ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]azetidine |
InChI |
InChI=1S/C11H15NS/c1-9-3-2-4-10(5-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
AQESDVAARUXUTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)
![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)


![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)

![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)


![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
